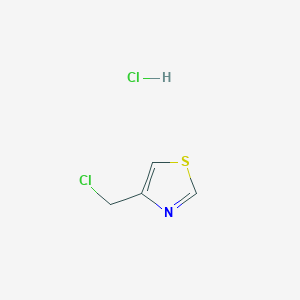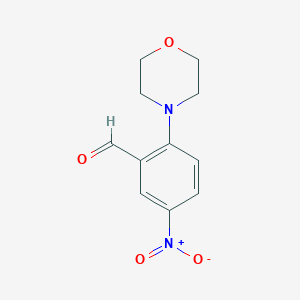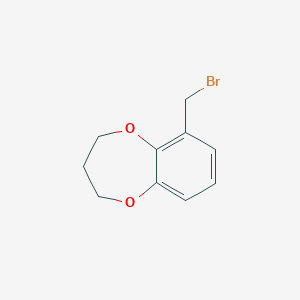
6-(4-Terc-butilfenoxi)piridin-3-amina
Descripción general
Descripción
6-(4-Tert-butylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 daltons. It is known for its unique structure, which includes a tert-butylphenoxy group attached to a pyridin-3-amine core. This compound is used in various scientific research applications due to its interesting chemical properties.
Aplicaciones Científicas De Investigación
6-(4-Tert-butylphenoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
Target of Action
The primary targets of 6-(4-Tert-butylphenoxy)pyridin-3-amine are the Nuclear receptor coactivator 3 (NCOA3) and Nuclear receptor coactivator 1 (NCOA1) . These proteins are part of the steroid receptor coactivator (SRC) family, which are critical for the transcriptional activity of nuclear receptors and other transcription factors. They play a significant role in cellular processes such as cell growth and differentiation .
Mode of Action
6-(4-Tert-butylphenoxy)pyridin-3-amine interacts with its targets, NCOA3 and NCOA1, by binding to them. This binding can influence the transcriptional activity of nuclear receptors and other transcription factors, leading to changes in gene expression . .
Biochemical Pathways
The compound’s interaction with NCOA3 and NCOA1 affects the pathways these proteins are involved in. These pathways include various signal transduction pathways and the regulation of gene expression. The downstream effects of these changes can influence numerous cellular processes, including cell growth and differentiation .
Result of Action
The molecular and cellular effects of 6-(4-Tert-butylphenoxy)pyridin-3-amine’s action depend on the specific cellular context and the pathways affected by the interaction with its targets. Given its targets, the compound could potentially influence cell growth and differentiation . It has also been designated as an orphan medicine for the treatment of acute lymphoblastic leukaemia in the European Union .
Análisis Bioquímico
Biochemical Properties
6-(4-Tert-butylphenoxy)pyridin-3-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with nuclear receptor coactivator 3, a protein involved in the regulation of gene expression. The compound binds to this protein, influencing its activity and thereby affecting the transcription of target genes . Additionally, 6-(4-Tert-butylphenoxy)pyridin-3-amine has been shown to interact with tegument protein VP16 of the human herpesvirus 1, indicating its potential antiviral properties .
Cellular Effects
The effects of 6-(4-Tert-butylphenoxy)pyridin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with nuclear receptor coactivator 3 can lead to changes in the expression of genes involved in cell growth and differentiation . Moreover, the compound’s potential antiviral activity suggests it may disrupt viral replication processes within infected cells .
Molecular Mechanism
At the molecular level, 6-(4-Tert-butylphenoxy)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to nuclear receptor coactivator 3, altering its conformation and activity. This binding can either inhibit or activate the protein’s function, leading to changes in gene expression . Additionally, the compound’s interaction with tegument protein VP16 suggests a mechanism of action that involves the inhibition of viral protein function, thereby preventing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Tert-butylphenoxy)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure may lead to degradation, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 6-(4-Tert-butylphenoxy)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular processes and potential damage to tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-(4-Tert-butylphenoxy)pyridin-3-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with nuclear receptor coactivator 3 suggests its involvement in pathways related to gene expression and cellular metabolism . Additionally, its potential antiviral activity indicates interactions with viral metabolic pathways, further highlighting its diverse biochemical properties .
Transport and Distribution
Within cells and tissues, 6-(4-Tert-butylphenoxy)pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to bind to nuclear receptor coactivator 3 and tegument protein VP16 suggests a targeted distribution within cells, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-(4-Tert-butylphenoxy)pyridin-3-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its interaction with nuclear receptor coactivator 3 and tegument protein VP16 indicates a localization within the nucleus and viral replication sites, respectively . These localized interactions are essential for the compound’s biochemical and therapeutic effects.
Métodos De Preparación
The synthesis of 6-(4-Tert-butylphenoxy)pyridin-3-amine typically involves the reaction of 4-tert-butylphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
6-(4-Tert-butylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
6-(4-Tert-butylphenoxy)pyridin-3-amine can be compared with other similar compounds, such as:
- 6-(4-Methylphenoxy)pyridin-3-amine
- 6-(4-Ethylphenoxy)pyridin-3-amine
- 6-(4-Isopropylphenoxy)pyridin-3-amine
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The uniqueness of 6-(4-Tert-butylphenoxy)pyridin-3-amine lies in its tert-butyl group, which imparts specific steric and electronic properties that influence its reactivity and interactions .
Propiedades
IUPAC Name |
6-(4-tert-butylphenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)11-4-7-13(8-5-11)18-14-9-6-12(16)10-17-14/h4-10H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIWGRCYMQLLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370659 | |
| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
218457-67-1 | |
| Record name | CB-103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218457671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-103 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(tert-butyl)phenoxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CB-103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5BB91JL0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)






